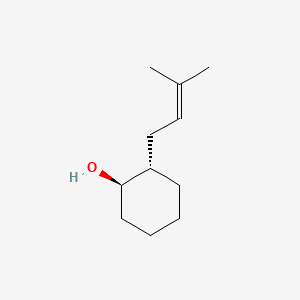
(1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol: is an organic compound with a unique structure that includes a cyclohexane ring substituted with a 3-methylbut-2-enyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with 3-methylbut-2-enyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon can be employed to facilitate the hydrogenation steps, ensuring efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The compound can be further reduced to a cyclohexane derivative using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: (1R,2S)-2-(3-methylbut-2-enyl)cyclohexanone.
Reduction: (1R,2S)-2-(3-methylbut-2-enyl)cyclohexane.
Substitution: (1R,2S)-2-(3-methylbut-2-enyl)cyclohexyl chloride.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the specificity of enzymes.
Medicine
precursor for the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the fragrance industry due to its pleasant odor. It is also employed in the production of specialty chemicals and polymers .
Mecanismo De Acción
The mechanism by which (1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclohexane ring provides a hydrophobic environment that can interact with lipid membranes or hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-(3-methylbut-2-enyl)cyclohexanone: The oxidized form of the compound.
(1R,2S)-2-(3-methylbut-2-enyl)cyclohexane: The fully reduced form.
(1R,2S)-2-(3-methylbut-2-enyl)cyclohexyl chloride: The substituted form.
Uniqueness
What sets (1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol apart from its similar compounds is the presence of the hydroxyl group, which imparts unique reactivity and biological activity . This functional group allows for a wide range of chemical modifications and interactions, making it a versatile compound in various applications.
Propiedades
Número CAS |
54363-09-6 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
(1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H20O/c1-9(2)7-8-10-5-3-4-6-11(10)12/h7,10-12H,3-6,8H2,1-2H3/t10-,11+/m0/s1 |
Clave InChI |
BAYFJXSKCKAWPW-WDEREUQCSA-N |
SMILES isomérico |
CC(=CC[C@@H]1CCCC[C@H]1O)C |
SMILES canónico |
CC(=CCC1CCCCC1O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one](/img/structure/B14637831.png)
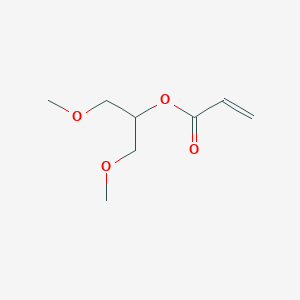
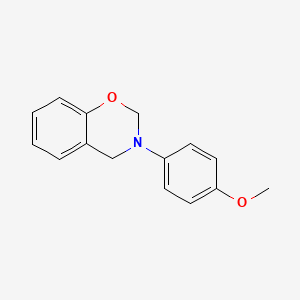
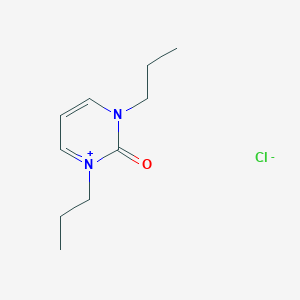
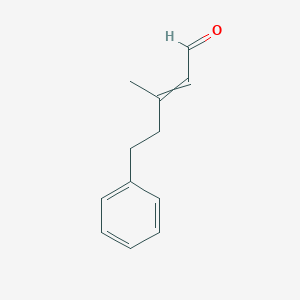

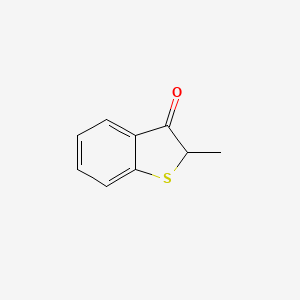
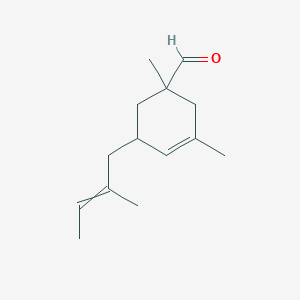



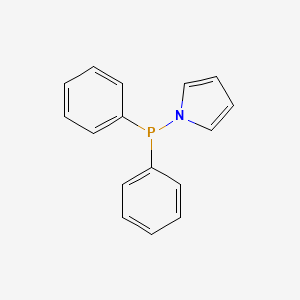
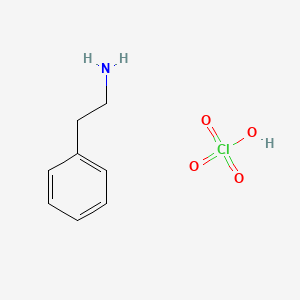
![2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14637944.png)
